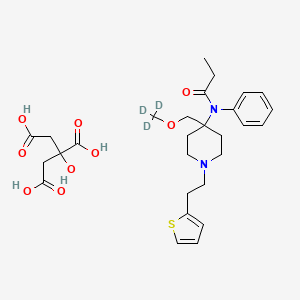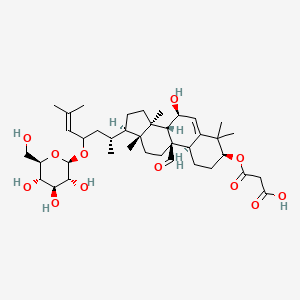
Momordicine V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Momordicine V is a cucurbitane glucoside isolated from the leaves of Momordica charantia, commonly known as bitter melon. This compound is part of a group of cucurbitane triterpenoids, which are known for their diverse biological activities. This compound has been identified as a significant oviposition deterrent against the leafminer fly, Liriomyza trifolii .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of momordicine V involves the extraction from the leaves of Momordica charantia. The process typically includes:
Extraction: The leaves are subjected to solvent extraction using butanol.
Isolation: The butanol extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction, scaled up to handle larger quantities of plant material. This involves:
Large-scale extraction: Using industrial solvents and large extraction vessels.
Purification: Employing industrial chromatography systems to isolate the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Momordicine V undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and other substitution reactions often use reagents like halogens and acids.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Applications De Recherche Scientifique
Momordicine V has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cucurbitane triterpenoids and their chemical properties.
Biology: Its role as an oviposition deterrent makes it valuable in studying insect-plant interactions.
Medicine: Research has shown potential anti-diabetic, anti-cancer, and anti-obesity effects, making it a candidate for drug development.
Industry: It is used in developing natural pesticides and insect repellents
Mécanisme D'action
The mechanism of action of momordicine V involves several molecular targets and pathways:
Insect Deterrence: It deters oviposition by affecting the sensory receptors of insects.
Anti-diabetic Effects: It modulates glucose metabolism pathways, potentially involving the AMPK/mTOR signaling pathway.
Anti-cancer Effects: It inhibits cancer cell proliferation by modulating pathways such as c-Met and downstream signaling
Comparaison Avec Des Composés Similaires
Similar Compounds
Momordicine I: Another cucurbitane glucoside with similar biological activities.
Momordicine II: Known for its anti-diabetic and anti-cancer properties.
Uniqueness
Propriétés
Formule moléculaire |
C39H60O12 |
|---|---|
Poids moléculaire |
720.9 g/mol |
Nom IUPAC |
3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44)/t21-,22?,23-,24-,26+,27-,28+,31-,32+,33-,34+,35-,37-,38+,39-/m1/s1 |
Clé InChI |
LWNCCLUCDGANTA-BGGZWTQLSA-N |
SMILES isomérique |
C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
SMILES canonique |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


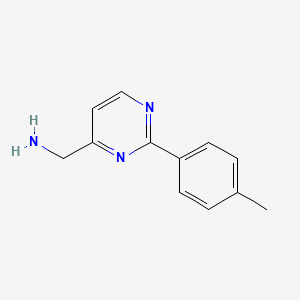
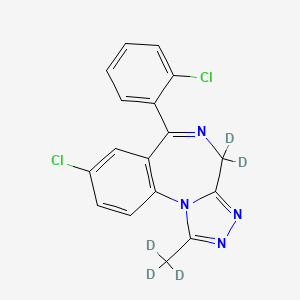
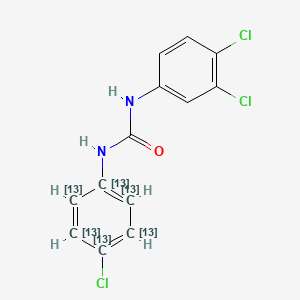
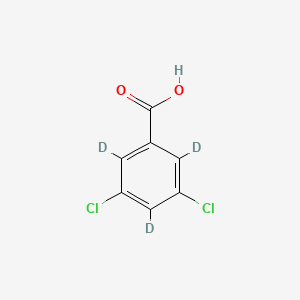
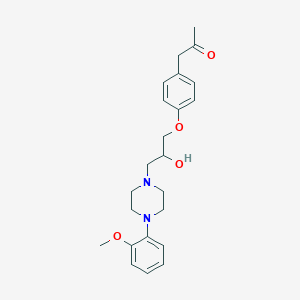
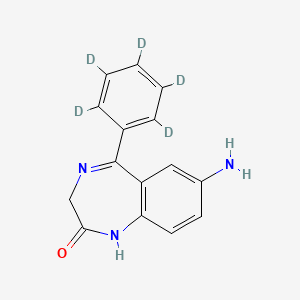
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
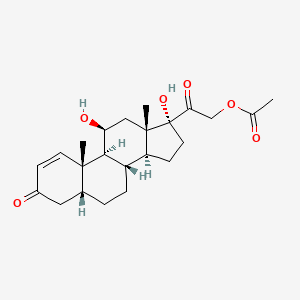
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)

![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
